molecular formula C20H17N3OS B14986464 N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14986464
M. Wt: 347.4 g/mol
InChI Key: DTOIPMBKEVISHR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and is substituted with a 4-methoxybenzyl and a phenyl group, enhancing its chemical properties and potential efficacy in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. It may inhibit the activity of specific kinases or other proteins involved in disease pathways, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its combination of a thieno[2,3-d]pyrimidine core with a 4-methoxybenzyl and phenyl group makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N3OS/c1-24-16-9-7-14(8-10-16)11-21-19-18-17(15-5-3-2-4-6-15)12-25-20(18)23-13-22-19/h2-10,12-13H,11H2,1H3,(H,21,22,23)

InChI Key

DTOIPMBKEVISHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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